Cas no 6893-72-7 (Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate)

Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate structure
6893-72-7 structure
Product Name:Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate
Numero CAS:6893-72-7
MF:C15H18O6
MW:294.299825191498
CID:972675
PubChem ID:228800
Update Time:2025-04-19

Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate Proprietà chimiche e fisiche

Nomi e identificatori

    • Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate
    • 2479-49-4 (Parent); AR-1I5356; AC1L366G; 4,4'-Carbonyldiphthalic acid, dimagnesium salt; EINECS 268-561-6; CTK8D9325; Dimagnesium 4,4'-carbonyldiphthalate; 5-O-Benzoyl-1,2-O-isopropyliden-L-arabinofuranose; AC1Q1U6B; dimagnesium 4,4'-carbonyldibenzene-1,2-dicarboxylate;
    • (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
    • NSC84317
    • NSC-84317
    • 5-o-benzoyl-1,2-o-(1-methylethylidene)pentofuranose
    • ((3aS,5R,6R,6aS)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
    • a-D-Ribofuranose, 1,2-O-(1-methylethylidene)-, 5-benzoate
    • 6612-91-5
    • SCHEMBL13871568
    • NSC127670
    • 6893-72-7
    • AKOS023600040
    • DTXSID30975636
    • 5460-57-1
    • NSC21930
    • NCIOpen2_007129
    • 6022-96-4
    • NSC-21930
    • Benzoic acid 6-hydroxy-2,2-dimethyl-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester
    • NSC-127670
    • NSC102633
    • WKRBIHIDJVMVGS-UHFFFAOYSA-N
    • NSC-102633
    • 5-O-BENZOYL-1,2-O-ISOPROPYLIDENE-A-D-XYLOFURANOSE
    • 166411-39-8
    • ((3aS,5S,6R,6aS)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
    • Inchi: 1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3
    • Chiave InChI: WKRBIHIDJVMVGS-UHFFFAOYSA-N
    • Sorrisi: O1C(COC(C2C=CC=CC=2)=O)C(C2C1OC(C)(C)O2)O

Proprietà calcolate

  • Massa esatta: 294.11033829g/mol
  • Massa monoisotopica: 294.11033829g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 390
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 74.2Ų
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso